3-methoxy-N-(4-phenylbutan-2-yl)-4-propoxybenzamide
Overview
Description
3-methoxy-N-(4-phenylbutan-2-yl)-4-propoxybenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of methoxy, phenylbutan, and propoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-phenylbutan-2-yl)-4-propoxybenzamide typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzoyl chloride and 4-phenylbutan-2-amine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the benzoyl chloride, forming the benzamide linkage. The propoxy group is introduced through an etherification reaction using propyl alcohol and a suitable catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-phenylbutan-2-yl)-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-propoxybenzoic acid.
Reduction: Formation of 3-methoxy-N-(4-phenylbutan-2-yl)-4-propoxybenzylamine.
Substitution: Formation of this compound derivatives with nitro or halogen groups.
Scientific Research Applications
3-methoxy-N-(4-phenylbutan-2-yl)-4-propoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-phenylbutan-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(4-phenylbutan-2-yl)aniline
- 3-methoxy-N-(4-phenylbutan-2-yl)benzamide
Uniqueness
3-methoxy-N-(4-phenylbutan-2-yl)-4-propoxybenzamide is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
3-methoxy-N-(4-phenylbutan-2-yl)-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-4-14-25-19-13-12-18(15-20(19)24-3)21(23)22-16(2)10-11-17-8-6-5-7-9-17/h5-9,12-13,15-16H,4,10-11,14H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFQGKQAKORBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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